molecular formula C10H9Cl2FO2 B1410174 Ethyl 2,5-dichloro-3-fluorophenylacetate CAS No. 1803728-48-4

Ethyl 2,5-dichloro-3-fluorophenylacetate

Cat. No.: B1410174
CAS No.: 1803728-48-4
M. Wt: 251.08 g/mol
InChI Key: DJGGNTHXWRYQFD-UHFFFAOYSA-N
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Description

Ethyl 2,5-dichloro-3-fluorophenylacetate is an organic compound characterized by the presence of ethyl, dichloro, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,5-dichloro-3-fluorophenylacetate typically involves the esterification of 2,5-dichloro-3-fluorophenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,5-dichloro-3-fluorophenylacetate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products:

    Substitution: Derivatives with substituted nucleophiles.

    Reduction: Ethyl 2,5-dichloro-3-fluorophenylmethanol.

    Oxidation: 2,5-dichloro-3-fluorophenylacetic acid.

Scientific Research Applications

Ethyl 2,5-dichloro-3-fluorophenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,5-dichloro-3-fluorophenylacetate involves its interaction with specific molecular targets, leading to various biological effects. The compound may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 2,5-dichloro-3-fluorophenylacetate can be compared with similar compounds such as:

    Ethyl 2,5-dichlorophenylacetate: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    Ethyl 3-fluorophenylacetate: Lacks the chlorine atoms, which may influence its chemical properties and applications.

    Ethyl 2,5-dichloro-4-fluorophenylacetate: Has a different fluorine position, potentially altering its chemical behavior and biological effects.

The unique combination of chlorine and fluorine atoms in this compound imparts distinct properties that differentiate it from these similar compounds.

Properties

IUPAC Name

ethyl 2-(2,5-dichloro-3-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2FO2/c1-2-15-9(14)4-6-3-7(11)5-8(13)10(6)12/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGGNTHXWRYQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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